molecular formula C16H15BrO7 B1266055 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid CAS No. 22720-35-0

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid

Cat. No.: B1266055
CAS No.: 22720-35-0
M. Wt: 399.19 g/mol
InChI Key: TYDGGWYIJKMLEO-JHZZJYKESA-N
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Description

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is a useful research compound. Its molecular formula is C16H15BrO7 and its molecular weight is 399.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis in Drug Metabolite Research

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is utilized in the synthesis of drug metabolites. The substance is synthesized as it is preferable to isolate these metabolites from urine due to the tedious nature of the latter process. It serves as a reference material in metabolite investigations, contributing significantly to the understanding of drug metabolism (Arewång et al., 2007).

Enzyme Activity Localization

The compound is employed in histochemical methods for localizing beta-glycosidase activity in tissues. Traditional methods using 6-bromo-2-naphthyl-beta-D-glucopyranoside do not distinguish between different beta-glycosidases in the tissue. New methods developed using this compound allow for the specific localization of individual beta-glycosidases in various tissues and cell types (Sánchez-Pérez et al., 2009).

Investigating β-Glucuronidase Activity

Research into the behavior of this compound towards β-glucuronidase has provided insights into enzyme kinetics. Studies have focused on understanding the hydrolysis process and the Michaelis-Menten constant of the enzyme's action on this compound (Kato et al., 1964).

Development of Histochemical Techniques

This compound has been used in the development of histochemical techniques for demonstrating β-D-glucuronidase activity. Its synthesis and application have led to better understanding of enzyme distribution in various tissues, such as the liver, spleen, and gastrointestinal tract (Seligman et al., 1954).

Glycosidase Activity Studies

Studies on rat intestinal 6-bromo-2-naphthyl glycosidase activities have utilized this compound. It has helped in understanding the solubilization and separation of enzymes in the small intestine, contributing to knowledge on digestive enzymes and their functions (Dahlqvist et al., 1965).

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-naphthyl beta-D-glucuronide is β-glycosidases . β-glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. They play a crucial role in a variety of biological processes, including the breakdown and synthesis of important biomolecules.

Mode of Action

6-Bromo-2-naphthyl beta-D-glucuronide interacts with its target, β-glycosidases, by serving as a substrate for these enzymes . The compound is recognized by the enzyme’s active site, leading to the hydrolysis of the glycosidic bond in the compound.

Biochemical Pathways

The hydrolysis of 6-Bromo-2-naphthyl beta-D-glucuronide by β-glycosidases is part of the broader glycoside hydrolase pathway . This pathway is responsible for the breakdown of glycosides, which are compounds formed from a simple sugar and another compound via a glycosidic bond. The hydrolysis of these bonds allows for the release of functional groups that can participate in further biochemical reactions.

Result of Action

When 6-Bromo-2-naphthyl beta-D-glucuronide is hydrolyzed by β-glycosidases, it forms an insoluble colored product . This property makes the compound useful in histochemical assays, where the colored product can be visualized to indicate the presence and activity of β-glycosidases.

Action Environment

The action of 6-Bromo-2-naphthyl beta-D-glucuronide is influenced by environmental factors such as pH and the presence of β-glycosidases . The compound’s efficacy and stability could be affected by these factors, as well as by interactions with other molecules in its environment.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid plays a crucial role in biochemical reactions as a substrate for beta-glycosidases. These enzymes hydrolyze the glycosidic bond in the compound, releasing 6-bromo-2-naphthol and glucuronic acid. The interaction between this compound and beta-glycosidases is highly specific, making it a valuable tool for detecting and quantifying enzyme activity in various biological samples .

Cellular Effects

This compound influences cellular processes by serving as a substrate for beta-glycosidases, which are involved in the degradation of glycosidic bonds in complex carbohydrates. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these enzymes. For instance, the hydrolysis of this compound can lead to changes in the levels of glucuronic acid, which is involved in detoxification processes and the regulation of cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-glycosidases. Upon binding to the active site of the enzyme, the glycosidic bond is cleaved, resulting in the release of 6-bromo-2-naphthol and glucuronic acid. This enzymatic reaction is highly specific and efficient, allowing for precise measurement of beta-glycosidase activity. Additionally, the presence of the bromine atom in the naphthalene ring enhances the compound’s stability and reactivity, making it a reliable substrate for biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the enzymatic activity of beta-glycosidases on this compound remains consistent over time, making it a reliable substrate for prolonged experiments .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDGGWYIJKMLEO-JHZZJYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945398
Record name 6-Bromonaphthalen-2-yl hexopyranosiduronic acid
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Molecular Weight

399.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22720-35-0
Record name 6-Bromo-2-naphthalenyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
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Record name 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromonaphthalen-2-yl hexopyranosiduronic acid
Source EPA DSSTox
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Record name 6-bromo-2-naphthyl β-D-glucopyranosiduronic acid
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